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Compound of Interest

Compound Name: 4-Iodo-3-nitro-1-propyl-1H-pyrazole

CAS No.: 1354704-96-3

Cat. No.: B3047152

Get Quote

4-Iodo-3-nitro-1-propyl-1H-pyrazole is a highly functionalized heterocyclic compound with potential applications in pharmaceutical and agrochemica

substituted with both a nitro group and a propyl chain creates a unique electronic and steric environment, making it a valuable building block in medic

makes this molecule synthetically useful also presents significant challenges in controlling its purity. Undesired isomers, starting materials, by-product

on biological activity, toxicity, and the reproducibility of downstream applications.

This guide provides a comprehensive framework for the purity analysis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole. We will move beyond a simple recita

rationale behind the analytical strategy. This document is designed for researchers, quality control analysts, and drug development professionals who

the quality and integrity of this complex molecule.

Molecular Profile and Anticipated Impurities
A deep understanding of the synthetic pathway is paramount to anticipating potential impurities. While multiple synthetic routes are possible, a commo

pyrazole ring.[3] A plausible synthesis for 4-Iodo-3-nitro-1-propyl-1H-pyrazole could involve the N-propylation of 4-iodo-3-nitropyrazole or the iodina

introduces a unique set of potential impurities.

Proposed Synthetic Pathway and Potential Impurities
The following diagram illustrates a likely synthetic route and the points at which key impurities may be introduced.
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Caption: Proposed synthetic pathway and potential process-related impurities.

A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique can fully elucidate the purity profile of a complex molecule like 4-Iodo-3-nitro-1-propyl-1H-pyrazole. A holistic and ort

provides a unique piece of the puzzle.
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Caption: Orthogonal analytical workflow for purity determination.

Chromatographic Purity: Reverse-Phase HPLC/UPLC
The workhorse for purity determination is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based

1H-pyrazole, a C18 stationary phase is an excellent starting point.
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Experimental Protocol: RP-HPLC Method
System Preparation:

HPLC System: A quaternary or binary HPLC or UPLC system with a UV/PDA detector.

Column: C18, 2.1 x 100 mm, 1.8 µm (for UPLC) or C18, 4.6 x 150 mm, 3.5 µm (for HPLC).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.[4]

Sample Preparation:

Standard Stock Solution: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 5

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Chromatographic Conditions:

Parameter Recommended Value Rationale

Flow Rate 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC) To ensure optimal s

Column Temp. 35 °C For improved peak

Injection Vol. 2 µL (UPLC) or 10 µL (HPLC)

Detection 275 nm (PDA: 200-400 nm) Based on the typica

Gradient
0-1 min: 30% B, 1-15 min: 30-90% B, 15-17 min: 90% B, 17.1-20 min:

30% B
A gradient is neces

Data Analysis:

Calculate the purity of the main peak using the area percent method.

Identify and quantify any impurities against the main peak or a qualified impurity standard.

System Suitability
Before sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criteria

Tailing Factor (Main Peak) 0.8 - 1.5

Theoretical Plates (Main Peak) > 5000

%RSD of Peak Area (n=5) < 2.0%

%RSD of Retention Time (n=5) < 1.0%

Volatile and Semi-Volatile Impurities: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential orthogonal technique, particularly for identifying volatile or semi-volatile impurities 

residual solvents or certain non-polar by-products.[5]
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Experimental Protocol: GC-MS Method
System Preparation:

GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or TOF).

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Sample Preparation:

Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

Instrumental Conditions:

Parameter Recommended Value Rationale

Inlet Temperature 280 °C To ensure complete

Injection Mode Split (50:1) To avoid overloadin

Oven Program 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min A wide temperature

MS Source Temp. 230 °C

MS Quad Temp. 150 °C

Scan Range 35 - 500 amu To cover the mass 

Structural Confirmation and Isomeric Purity: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure confirmation and for identifying and quantifying isomers

result in a unique set of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.[8]

¹H NMR: The proton on the pyrazole ring (at the C5 position) will have a characteristic chemical shift. The propyl group will show distinct signals (tri

Iodo-3-nitro isomer, would exhibit a different chemical shift for the pyrazole proton.

¹³C NMR: The number of signals will confirm the number of unique carbon atoms. The chemical shifts of the carbons directly attached to the iodine 

2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals, confirming the connectivity of

Mass Confirmation and Impurity Identification: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass identification capabilities of MS. Using th

directed into a mass spectrometer to:

Confirm the Molecular Weight: The mass of the main peak should correspond to the expected molecular weight of 4-Iodo-3-nitro-1-propyl-1H-pyr

Identify Unknown Impurities: The mass of impurity peaks can provide crucial clues to their identity, which can then be confirmed by fragmentation p

impurity standard.

Summary of Potential Impurities and Analytical Approach
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Impurity Name Potential Origin Primary Analytic

1-propyl-1H-pyrazole Unreacted Starting Material GC-MS, HPLC

3-nitro-1-propyl-1H-pyrazole Unreacted Intermediate HPLC, LC-MS

5-nitro-1-propyl-1H-pyrazole Isomer from Nitration HPLC, NMR

5-Iodo-3-nitro-1-propyl-1H-pyrazole Isomer from Iodination HPLC, NMR, LC-M

4,5-diiodo-3-nitro-1-propyl-1H-pyrazole Over-iodination HPLC, LC-MS

4-Iodo-1-propyl-1H-pyrazole Degradation (Denitration) HPLC, LC-MS, GC

N-Nitrosamines Side reaction with nitrite sources[10] Specialized LC-MS

Conclusion
The purity analysis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole demands a scientifically rigorous, multi-faceted approach. Relying on a single analytical t

for high-stakes research and development. By integrating orthogonal methods such as RP-HPLC for quantitative purity, GC-MS for volatile impurities,

MS for mass identification, a comprehensive and trustworthy purity profile can be established. This guide provides the foundational protocols and the 

quality control strategy, ensuring the integrity and reliability of this important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to

drive progress in science and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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